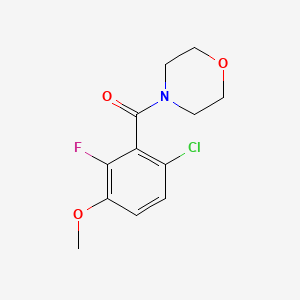
(6-Chloro-2-fluoro-3-methoxyphenyl)(morpholino)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Chloro-2-fluoro-3-methoxyphenyl)(morpholino)methanone is a chemical compound with the molecular formula C12H13ClFNO3. It is characterized by the presence of a chloro, fluoro, and methoxy group on a phenyl ring, along with a morpholino group attached to a methanone moiety.
準備方法
The synthesis of (6-Chloro-2-fluoro-3-methoxyphenyl)(morpholino)methanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloro-2-fluoro-3-methoxybenzaldehyde and morpholine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 6-chloro-2-fluoro-3-methoxybenzaldehyde is reacted with morpholine in the presence of a base to form the desired product. The reaction mixture is typically heated to reflux for several hours to ensure complete conversion.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
化学反応の分析
(6-Chloro-2-fluoro-3-methoxyphenyl)(morpholino)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Hydrolysis: The methanone moiety can be hydrolyzed under acidic or basic conditions to form corresponding carboxylic acids.
科学的研究の応用
(6-Chloro-2-fluoro-3-methoxyphenyl)(morpholino)methanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is employed in biological assays to study its effects on various cellular processes and pathways.
Materials Science: It is utilized in the development of novel materials with specific properties, such as polymers or coatings.
Chemical Research: The compound serves as a model substrate in various chemical reactions to study reaction mechanisms and kinetics.
作用機序
The mechanism of action of (6-Chloro-2-fluoro-3-methoxyphenyl)(morpholino)methanone involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes, such as METTL3 (N6-adenosine-methyltransferase 70 kDa subunit), by binding to their active sites. This inhibition leads to the modulation of various cellular processes, including RNA methylation and gene expression .
類似化合物との比較
(6-Chloro-2-fluoro-3-methoxyphenyl)(morpholino)methanone can be compared with other similar compounds, such as:
(6-Chloro-2-fluoro-3-methoxyphenyl)(piperidino)methanone: This compound has a piperidine ring instead of a morpholine ring, which may result in different biological activities and properties.
(6-Chloro-2-fluoro-3-methoxyphenyl)(pyrrolidino)methanone: The presence of a pyrrolidine ring in place of the morpholine ring can lead to variations in reactivity and pharmacological effects.
(6-Chloro-2-fluoro-3-methoxyphenyl)(azetidino)methanone: The azetidine ring in this compound may impart unique chemical and biological properties compared to the morpholine-containing compound.
特性
分子式 |
C12H13ClFNO3 |
|---|---|
分子量 |
273.69 g/mol |
IUPAC名 |
(6-chloro-2-fluoro-3-methoxyphenyl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C12H13ClFNO3/c1-17-9-3-2-8(13)10(11(9)14)12(16)15-4-6-18-7-5-15/h2-3H,4-7H2,1H3 |
InChIキー |
XOKBZVZXEMHISG-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C=C1)Cl)C(=O)N2CCOCC2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


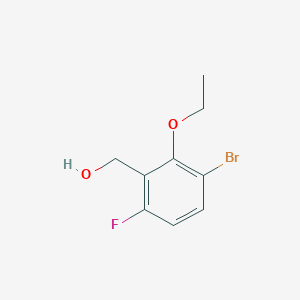

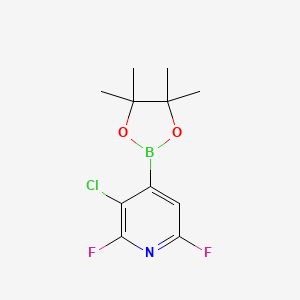

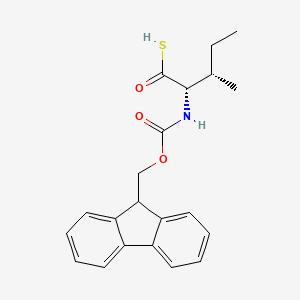

![(S)-1-Benzhydryl-2-methylazetidine ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B14021340.png)
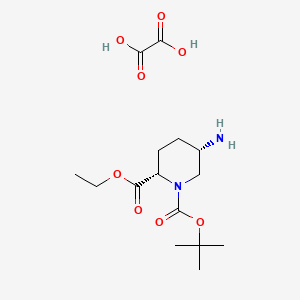
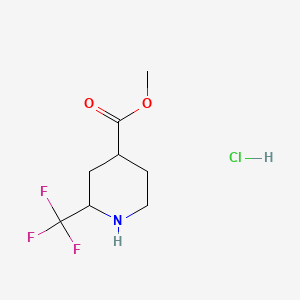
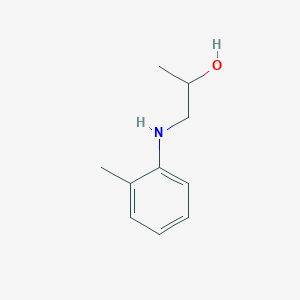
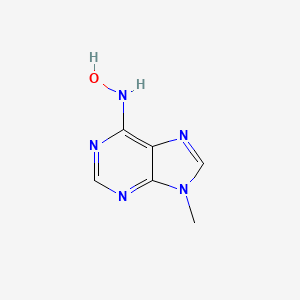
![4-[2-(3,5-Dioxo-1,2-diphenylpyrazolidin-4-ylidene)hydrazinyl]-N-(4-methylpyrimidin-2-yl)benzene-1-sulfonamide](/img/structure/B14021380.png)
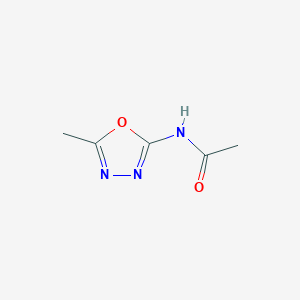
![Ethyl 6-(benzyloxy)-5-oxo-4,5-dihydrothieno[3,2-B]pyridine-7-carboxylate](/img/structure/B14021386.png)
